molecular formula C14H15NO2S B2699174 N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide CAS No. 2411267-99-5

N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide

Cat. No.: B2699174
CAS No.: 2411267-99-5
M. Wt: 261.34
InChI Key: DJUFWCHIEQUTSA-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide is a complex organic compound featuring a benzoxathiine ring, which is a six-membered heterocyclic structure containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing the benzoxathiine ring is through the cyclization of o-mercaptophenols with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . The resulting intermediate can then be reacted with various electrophiles to introduce the but-2-ynamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxathiine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzoxathiine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxathiine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzoxathiine ring .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide exerts its effects is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the specific pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxathiine derivatives, such as:

Uniqueness

N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which introduces additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-5-14(16)15-9-8-11-10-18-13-7-4-3-6-12(13)17-11/h3-4,6-7,11H,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUFWCHIEQUTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1CSC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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